molecular formula C6H6O2S B102785 5-Methylthiophene-3-carboxylic acid CAS No. 19156-50-4

5-Methylthiophene-3-carboxylic acid

Cat. No. B102785
CAS RN: 19156-50-4
M. Wt: 142.18 g/mol
InChI Key: VFORWJLUXKGLAH-UHFFFAOYSA-N
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Description

5-Methylthiophene-3-carboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in the field of organic electronics, pharmaceuticals, and agrochemicals due to their unique chemical and physical properties. The methyl and carboxylic acid functional groups on the thiophene ring influence its reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of water-soluble polythiophene carboxylic acids, which are related to 5-methylthiophene-3-carboxylic acid, involves copolymerization with other thiophene derivatives . Another approach to synthesizing thiophene carboxylic acid derivatives is demonstrated in the preparation of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, which are synthesized from dimethoxyacetophenone in a six-step procedure . Additionally, the synthesis of 5-phenylthiophenecarboxylic acid derivatives, which are structurally related to 5-methylthiophene-3-carboxylic acid, involves a series of chemical transformations starting from a lead compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 5-methylthiophene-3-carboxylic acid, can be studied using various spectroscopic and theoretical methods. For example, a detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a compound similar to 5-methylthiophene-3-carboxylic acid, has been performed using density functional theory (DFT) . This study provides insights into the stability, vibrational properties, and hydrogen bonding characteristics of the molecule.

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions that modify their structure and properties. For instance, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with various chlorides leads to the formation of different acyl derivatives . The oxidation of methylthiophenes to thiophenecarboxylic acids is another important reaction, which can be achieved through various oxidative methods . Additionally, the nitration of methylthiophene carboxylates and subsequent chemical transformations can lead to the formation of novel ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as changes in viscosity and electronic spectra in response to pH variations . The study of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate revealed novel fluorescence properties, which are significant for applications in materials science . Furthermore, the biological evaluation of thiophene carboxylic acid derivatives has shown that they possess various biological activities, including antirheumatic, fungicidal, insecticidal, psychotropic, cytostatic, and antimicrobial activities .

Scientific Research Applications

Synthesis Processes

  • Practical Preparation : A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, a derivative of 5-Methylthiophene-3-carboxylic acid, was developed. This process offers operational simplicity and avoids the use of strong bases, applicable on a multikilogram scale (Kogami & Watanabe, 2011).

Chemical Properties and Reactions

  • Spectral Transitions of Water-Soluble Polythiophene Carboxylic Acids : The study of water-soluble polythiophene carboxylic acids, which includes derivatives of 5-Methylthiophene-3-carboxylic acid, revealed unique solution properties, visible through potentiometric titration and UV-visible spectroscopy (Kim et al., 1999).

Microbial Metabolism

  • Microbial Metabolism of Thiophenes : Bacterial metabolism studies involving 5-methyl-2-thiophenecarboxylic acid revealed its oxidation to 2,5-thiophenedicarboxylic acid, suggesting potential applications in microbial processes (Fedorak, Coy, & Peakman, 1996).

Polymer and Material Science

  • Preparation and Characterization of Polymer : The simple preparation of terthiophene-3'-carboxylic acid, related to 5-Methylthiophene-3-carboxylic acid, and its polymerization, offers insights into the development of functionalized polyterthiophenes, potentially useful in various material science applications (Lee, Shim, & Shin, 2002).

Biochemical Applications

  • Fluorescent Sensor for Protein Detection : A terthiophene carboxylic derivative, related to 5-Methylthiophene-3-carboxylic acid, has been synthesized and applied as a fluorescent biosensor, demonstrating its potential in protein analysis (Hu, Xia, & Elioff, 2016).

Chemistry and Engineering Integration

  • Integrated Batch and Flow Reactions : The synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid illustrates the integration of batch and flow reactions in chemistry, showcasing advanced methods in chemical engineering and synthesis (Fitzpatrick & Ley, 2016).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and seeking medical attention in case of exposure .

properties

IUPAC Name

5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFORWJLUXKGLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172684
Record name 3-Thiophenecarboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophene-3-carboxylic acid

CAS RN

19156-50-4
Record name 5-Methyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19156-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenecarboxylic acid, 5-methyl-
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Record name 5-methylthiophene-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
DT Bowman, GF Slater, LA Warren… - … in Mass Spectrometry, 2014 - Wiley Online Library
… 4(A)–4(C)), with that of the methyl ester of 4-ethyl-5-methylthiophene-3-carboxylic acid (Fig. 4(D)). The four spectra are similar in appearance and share a sulfur-containing molecular …
KH Bozorov, KH Gadoev… - … Chemical Journal/O' …, 2019 - search.ebscohost.com
… 2-Amino-5-methylthiophene-3-carboxylic acid (1.45 mmol) and triphosgene (2.2 mmol) in dry 1.4dioxane (5 mL) was refluxed for 10 hours. Ice-water was added to the mixture and the …
Number of citations: 0 search.ebscohost.com
EP Zakharov, FM Stoyanovich, YL Gol'dfarb - Bulletin of the Academy of …, 1985 - Springer
… Greater selectivity occurs with reduction of 5-methylthiophene-3-carboxylic acid (Ib) to thiolate (lllb). Benzylation and esterification gave 84% of the methyl ester of 2-methyl4-benzylthio,3…
Number of citations: 3 link.springer.com
FM Stoyanovich, EP Zakharov, YL Gol'dfarb… - Bulletin of the Academy …, 1986 - Springer
… In our previous work [i], we showed that the reductive cleavage of the thiophene ring in 5-methylthiophene-3-carboxylic acid (I) by sodium in liquid NH 3 and ethanol as the proton donor …
Number of citations: 4 link.springer.com
KS Ahmad, P Gul, MM Gul - Environmental Research, 2020 - Elsevier
… One of Triazole herbicide, Thiencarbazone methyl, 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5-methylthiophene-3-carboxylic acid, (TCM) is …
Number of citations: 11 www.sciencedirect.com
MP Castelli, A Casu, P Casti, C Lobina… - … of Pharmacology and …, 2012 - ASPET
… A solution of 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid methyl ester (65 mg, 0.33 mmol), triethylamine (68 μl, 0.5 mmol), and cyclohexanecarbonyl chloride (67 μl, 0.5 mmol) …
Number of citations: 36 jpet.aspetjournals.org
IA Kharizomenova, AN Grinev, NV Samsonova… - Pharmaceutical …, 1980 - Springer
… ~-Hydroxyethyl Ester of 2-Benzoylamino-5-methylthiophene-3-carboxylic Acid (I). A mixture of 2.43 g (0.01 mole) of 2-phenyl-4-oxo-3,4-dihydro-5-methylthieno[2,3-d]oxazine, i0 ml of …
Number of citations: 3 link.springer.com
C Mugnaini, V Pedani, D Giunta, B Sechi, M Solinas… - RSC Advances, 2014 - pubs.rsc.org
… 2-[((4-Bromophenyl)carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylic acid (10b). Obtained from compound 9b as a beige solid in 87% yield. Mp 235–236 C. …
Number of citations: 6 pubs.rsc.org
DT Bowman - 2017 - macsphere.mcmaster.ca
… 4A-C, with that of the methyl ester of 4-ethyl-5-methylthiophene-3carboxylic acid (Fig. 4D). The four spectra are similar in appearance and share a sulphur containing molecular ion at m/…
Number of citations: 0 macsphere.mcmaster.ca
C Mugnaini, V Pedani, A Casu, C Lobina… - Journal of Medicinal …, 2013 - ACS Publications
Two recently reported hit compounds, COR627 and COR628, underpinned the development of a series of 2-(acylamino)thiophene derivatives. Some of these compounds displayed …
Number of citations: 39 pubs.acs.org

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